(S)-3-Cyclopropylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-cyclopropylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFPQNHKRHERBF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H]2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728747 | |

| Record name | (3S)-3-Cyclopropylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270264-56-6 | |

| Record name | (3S)-3-Cyclopropylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Cyclopropylmorpholine: Structure, Properties, and Synthetic Strategies for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Cyclopropylmorpholine is a chiral saturated heterocycle that has garnered significant interest in medicinal chemistry. Its unique combination of a conformationally constrained cyclopropyl group and the favorable physicochemical properties of the morpholine ring makes it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Furthermore, it details a representative enantioselective synthetic route and discusses its applications as a key intermediate in the development of innovative drug candidates.

Introduction: The Strategic Importance of the Cyclopropylmorpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic profile of drug candidates by enhancing aqueous solubility and metabolic stability.[1][2][3] The introduction of a cyclopropyl group at the 3-position introduces a degree of conformational rigidity and a specific three-dimensional architecture.[4] The (S)-enantiomer, in particular, allows for precise stereochemical interactions with biological targets, a critical aspect of modern drug design. This guide aims to provide a detailed technical resource for researchers leveraging this compound in their drug discovery programs.

Molecular Structure and Chemical Identity

This compound is a substituted morpholine with a cyclopropyl group at the C3 position, creating a chiral center.

Chemical Identifiers:

-

IUPAC Name: (3S)-3-cyclopropylmorpholine

-

CAS Number: 1270264-56-6[5]

-

Molecular Formula: C₇H₁₃NO[5]

-

InChI Key: KLFPQNHKRHERBF-JLDDOWRYNA-N[6]

-

SMILES: C1CC1[C@H]2COCCN2

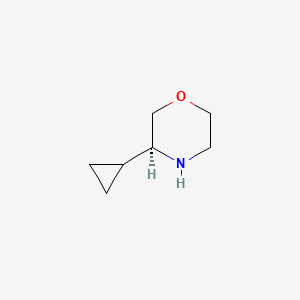

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. Below is a table summarizing its key properties.

| Property | Value | Source |

| Molecular Weight | 127.18 g/mol | [7] |

| Appearance | Colorless to light yellow liquid (Predicted) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in water and common organic solvents (Predicted) | N/A |

| pKa (of conjugate acid) | ~8.5 (Predicted for morpholine nitrogen) | [8] |

| LogP | 0.2 (Predicted for racemate) | [7] |

Stereochemistry and Conformational Analysis

The stereochemistry at the C3 position is critical for the biological activity of molecules incorporating this scaffold. The (S)-configuration dictates a specific spatial arrangement of the cyclopropyl group relative to the morpholine ring. The morpholine ring typically adopts a chair conformation to minimize steric strain. The cyclopropyl group can exist in either an equatorial or axial position, with the equatorial conformation generally being more stable.

Synthesis and Purification

Representative Synthetic Workflow:

A plausible and efficient method for the enantioselective synthesis of 3-substituted morpholines involves a tandem sequential one-pot reaction employing hydroamination and asymmetric transfer hydrogenation.[9]

Caption: Representative synthetic workflow for this compound.

Detailed Experimental Protocol (Representative):

This protocol is a representative example based on general methods for morpholine synthesis and should be optimized for specific laboratory conditions.

Step 1: Synthesis of (S)-1-Cyclopropyl-2-((2-hydroxyethyl)amino)ethanol

-

To a solution of (S)-2-amino-2-cyclopropylethanol (1.0 eq) in a suitable solvent such as ethanol, add 2-bromoethanol (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (S)-1-cyclopropyl-2-((2-hydroxyethyl)amino)ethanol.

Step 2: Intramolecular Cyclization

-

Dissolve the amino alcohol from the previous step (1.0 eq) in a high-boiling point solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, sulfuric acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product of high purity.

Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra, this section provides predicted spectroscopic data based on the known structure of this compound. These predictions are generated using computational models and serve as a guide for characterization.[5][6]

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 3.80-3.95 (m, 2H): Protons on C5 (adjacent to oxygen).

-

δ 3.60-3.75 (m, 1H): Proton on C2 (adjacent to nitrogen).

-

δ 2.80-3.00 (m, 2H): Protons on C6 (adjacent to nitrogen).

-

δ 2.60-2.75 (m, 1H): Proton on C2 (adjacent to nitrogen).

-

δ 2.40-2.50 (m, 1H): Proton on C3.

-

δ 1.50-1.80 (br s, 1H): NH proton.

-

δ 0.80-1.00 (m, 1H): Methine proton of the cyclopropyl ring.

-

δ 0.40-0.60 (m, 2H): Methylene protons of the cyclopropyl ring.

-

δ 0.10-0.30 (m, 2H): Methylene protons of the cyclopropyl ring.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 70.5: C5

-

δ 68.0: C3

-

δ 50.0: C2

-

δ 46.5: C6

-

δ 12.0: Cyclopropyl CH

-

δ 4.0: Cyclopropyl CH₂

-

δ 3.0: Cyclopropyl CH₂

Infrared (IR) Spectroscopy (Predicted):

-

3350-3250 cm⁻¹ (broad): N-H stretching vibration.

-

3080-3000 cm⁻¹ (weak): C-H stretching of the cyclopropyl group.

-

2950-2850 cm⁻¹ (strong): C-H stretching of the morpholine ring.

-

1120-1080 cm⁻¹ (strong): C-O-C stretching vibration.

Mass Spectrometry (Predicted Fragmentation):

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 127. Key fragmentation patterns would likely involve the loss of the cyclopropyl group, cleavage of the morpholine ring, and alpha-cleavage adjacent to the nitrogen and oxygen atoms.[2][3]

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of complex biologically active molecules. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties.

Role as a Pharmacophore:

The morpholine ring can act as a hydrogen bond acceptor and its basic nitrogen can form salt bridges, while the cyclopropyl group can engage in hydrophobic interactions and provide conformational constraint. This combination is beneficial for targeting a wide range of biological receptors and enzymes.

Example Application in Drug Discovery Workflow:

The diagram below illustrates a conceptual workflow where this compound is used as a building block in a drug discovery program.

Caption: Conceptual workflow for the use of this compound in drug discovery.

While specific drug candidates containing this exact fragment are often proprietary, a search of patent literature reveals its use in the synthesis of inhibitors for various therapeutic targets, including kinases and proteases.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the racemic mixture, GHS hazard statements indicate that it may be a combustible liquid, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[7] Similar precautions should be taken for the (S)-enantiomer.

References

- 1. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 6. CASPRE [caspre.ca]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Cyclopropylmorpholine: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Value of the Cyclopropylmorpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine heterocycle is a privileged scaffold, frequently incorporated to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The introduction of a cyclopropyl group, a small, strained carbocycle, offers a unique set of advantages, including the ability to improve potency, increase metabolic stability, and enhance brain permeability by introducing conformational rigidity and favorable electronic properties.[3][4] The specific stereoisomer, (S)-3-Cyclopropylmorpholine, represents a chiral building block of significant interest, enabling the synthesis of complex molecules with defined three-dimensional structures, a critical aspect for achieving target selectivity and reducing off-target effects in drug development.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. It will cover the core physicochemical properties, a detailed, field-proven synthetic protocol, potential applications in drug discovery, and relevant analytical methodologies.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1270264-56-6 | Thoreauchem |

| Molecular Formula | C₇H₁₃NO | Thoreauchem |

| Molecular Weight | 127.18 g/mol | CymitQuimica |

Enantioselective Synthesis of this compound

The synthesis of chiral 3-substituted morpholines is a key challenge in organic chemistry. Several strategies have been developed, including those that form the stereocenter before, during, or after the cyclization of the morpholine ring. Asymmetric hydrogenation of unsaturated morpholines has emerged as a powerful technique for accessing 2-substituted chiral morpholines. For 3-substituted morpholines, a common and effective approach involves the use of chiral starting materials derived from amino acids.

The following protocol details a robust, enantioselective synthesis of this compound, adapted from established methodologies for the synthesis of chiral 3-substituted morpholines. This approach leverages a chiral amino alcohol precursor, ensuring the desired stereochemistry in the final product.

Synthetic Pathway Overview

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: N-Alkylation of (S)-2-Amino-3-cyclopropyl-1-propanol

-

Reaction Setup: To a solution of (S)-2-amino-3-cyclopropyl-1-propanol (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base, for example, potassium carbonate (2.5 eq.).

-

Reagent Addition: To the stirred suspension, add a 2-haloethanol derivative, such as 2-bromoethanol (1.1 eq.), dropwise at room temperature. The use of a 2-haloethanol allows for the introduction of the second arm required for the morpholine ring formation.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by a suitable chromatographic technique (TLC or LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the N-(2-hydroxyethyl)amino alcohol intermediate.

Step 2: Intramolecular Cyclization to form this compound

-

Reaction Setup: Dissolve the purified intermediate from Step 1 in a high-boiling point solvent that facilitates dehydration, such as toluene or xylene.

-

Cyclization Conditions: Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid or sulfuric acid. Heat the mixture to reflux, and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the cyclization.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and neutralize the acid with an aqueous solution of a mild base like sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude this compound can be further purified by distillation under reduced pressure or by column chromatography to afford the final product with high enantiomeric purity.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the design of novel therapeutic agents across various disease areas. The morpholine ring often imparts favorable pharmacokinetic properties, while the cyclopropyl group can enhance biological activity.

Conceptual Drug Discovery Workflow

Caption: Integration of this compound in a drug discovery pipeline.

The presence of the secondary amine in this compound provides a convenient handle for further chemical modifications, such as N-arylation, N-alkylation, or amide bond formation, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

The unique conformational constraint imposed by the cyclopropyl group can lead to enhanced binding affinity and selectivity for biological targets. This is particularly relevant in the development of inhibitors for enzymes and receptors where a specific three-dimensional orientation of substituents is crucial for activity.[3] Furthermore, the cyclopropyl moiety is known to be more resistant to oxidative metabolism compared to linear alkyl groups, which can lead to an improved pharmacokinetic profile of drug candidates.

Analytical Methods for Characterization

Ensuring the enantiomeric purity of this compound is critical for its application in the synthesis of single-enantiomer drugs. Chiral chromatography is the most common and reliable method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

-

Stationary Phase: Chiral stationary phases (CSPs) are essential for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.

-

Mobile Phase: The choice of mobile phase depends on the nature of the CSP. For normal-phase chromatography, a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol or ethanol is typically used. For reversed-phase chromatography, a mixture of water or buffer and an organic solvent like acetonitrile or methanol is employed.

-

Detection: UV detection is commonly used if the molecule contains a chromophore. If not, derivatization with a UV-active agent or the use of a universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) is necessary.

Gas Chromatography (GC):

For volatile compounds like morpholine derivatives, chiral GC can also be an effective analytical technique. This involves the use of a capillary column coated with a chiral stationary phase. Derivatization to a more volatile derivative may sometimes be necessary to improve separation and detection.

Conclusion

This compound is a strategically important chiral building block for modern drug discovery. Its unique combination of a conformationally constrained cyclopropyl group and a pharmaceutically privileged morpholine scaffold offers significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to effectively utilize this valuable compound in their drug development endeavors.

References

- 1. Morpholine synthesis [organic-chemistry.org]

- 2. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Biological Mechanism of (S)-3-Cyclopropylmorpholine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Cyclopropylmorpholine is a chiral synthetic molecule featuring two key pharmacophoric elements: a cyclopropylamine moiety and a morpholine ring. While direct pharmacological studies on this specific enantiomer are not extensively available in public literature, a comprehensive analysis of its structural components allows for a strong hypothesis regarding its primary mechanism of action in biological systems. This guide synthesizes the current understanding of cyclopropylamine and morpholine pharmacology to propose a detailed putative mechanism for this compound, focusing on its likely role as an inhibitor of monoamine oxidase (MAO). Furthermore, this document provides detailed experimental protocols to rigorously test this hypothesis and elucidate the compound's full biological profile.

Introduction: Unpacking the Structural Significance of this compound

The therapeutic potential and biological activity of a small molecule are intrinsically linked to its three-dimensional structure. This compound is comprised of two critical structural motifs that are well-established in medicinal chemistry for their roles in modulating central nervous system (CNS) targets.

-

The Cyclopropylamine Moiety: The presence of a cyclopropylamine group is a strong indicator of potential activity as a monoamine oxidase (MAO) inhibitor. The strained three-membered ring of the cyclopropyl group plays a crucial role in the mechanism-based inactivation of flavin-dependent enzymes like MAO. This structural feature is present in several known MAO inhibitors.

-

The Morpholine Scaffold: The morpholine ring is a privileged scaffold in CNS drug discovery.[1][2][3][4] Its physicochemical properties, including a pKa that is often close to physiological pH and a favorable balance of hydrophilicity and lipophilicity, can enhance a molecule's aqueous solubility and ability to cross the blood-brain barrier.[3][4] The morpholine ring can also participate in hydrogen bonding and other non-covalent interactions within biological targets.[4]

-

Stereochemistry at the C3 Position: The "(S)" designation indicates a specific stereoisomer at the carbon atom connecting the cyclopropyl and morpholine rings. Enantioselectivity is a critical factor in pharmacology, as different stereoisomers of a drug can exhibit vastly different binding affinities, efficacies, and metabolic profiles. While specific data for the (S)-enantiomer of 3-cyclopropylmorpholine is scarce, it is plausible that one enantiomer would exhibit greater potency or selectivity for its biological target compared to the other.

Proposed Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

Based on the well-documented activity of cyclopropylamine derivatives, the most probable mechanism of action for this compound is the irreversible inhibition of monoamine oxidase.[5][6] MAOs are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[7] There are two main isoforms of MAO: MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.

The proposed mechanism involves the following key steps:

-

Initial Binding: this compound is hypothesized to bind to the active site of either MAO-A or MAO-B.

-

Oxidation of the Amine: The flavin adenine dinucleotide (FAD) cofactor within the MAO active site oxidizes the secondary amine of the morpholine ring.

-

Formation of a Reactive Intermediate: This oxidation is believed to generate a highly reactive cyclopropyliminium ion intermediate.

-

Covalent Adduct Formation: The strained cyclopropyl ring of the intermediate undergoes nucleophilic attack by a component of the FAD cofactor or a nearby amino acid residue in the enzyme's active site. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme.

-

Irreversible Inactivation: The formation of this covalent adduct leads to the irreversible inactivation of the MAO enzyme.

The selectivity of this compound for MAO-A versus MAO-B would be determined by the specific interactions between the molecule and the amino acid residues lining the active site of each isoform. Studies on other cis-cyclopropylamines have shown a preference for MAO-B inhibition.[6]

Visualizing the Proposed Mechanism

Caption: Proposed mechanism of irreversible MAO inhibition by this compound.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for these investigations.

In Vitro Monoamine Oxidase Inhibition Assay

This assay will determine the inhibitory potency and selectivity of this compound against human MAO-A and MAO-B.

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (a non-selective MAO substrate)[8]

-

This compound

-

Clorgyline (a selective MAO-A inhibitor)

-

Selegiline (a selective MAO-B inhibitor)

-

Phosphate buffer (pH 7.4)

-

Spectrofluorometer

Procedure:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.

-

Add the different concentrations of this compound, clorgyline (positive control for MAO-A), or selegiline (positive control for MAO-B) to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding kynuramine to each well.

-

Monitor the increase in fluorescence over time, which corresponds to the formation of the product, 4-hydroxyquinoline.[8]

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Analysis and Interpretation:

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| This compound | Experimental | Experimental | Calculated |

| Clorgyline | Literature | Literature | Literature |

| Selegiline | Literature | Literature | Literature |

A low IC50 value indicates potent inhibition. The selectivity index will reveal whether the compound is more selective for MAO-A or MAO-B.

Visualizing the MAO Inhibition Assay Workflow

Caption: Workflow for the in vitro MAO inhibition assay.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This experiment will assess the in vivo effects of this compound on neurotransmitter levels in the brain of a living animal, providing evidence of MAO inhibition in a physiological context.

Objective: To measure the levels of dopamine, serotonin, and norepinephrine in the striatum of freely moving rats following administration of this compound.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound

-

Vehicle control (e.g., saline)

-

Microdialysis probes and surgical implantation equipment

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

-

Surgically implant a microdialysis guide cannula into the striatum of anesthetized rats. Allow for a recovery period of at least 48 hours.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples for a set period (e.g., 60 minutes).

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

Continue to collect dialysate samples at regular intervals for several hours post-administration.

-

Analyze the dialysate samples for dopamine, serotonin, and norepinephrine and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using HPLC-ED.

Data Analysis and Interpretation:

| Neurotransmitter/Metabolite | Baseline Level (pg/µL) | Peak Level Post-Treatment (pg/µL) | % Change from Baseline |

| Dopamine | Experimental | Experimental | Calculated |

| Serotonin | Experimental | Experimental | Calculated |

| Norepinephrine | Experimental | Experimental | Calculated |

| DOPAC | Experimental | Experimental | Calculated |

| HVA | Experimental | Experimental | Calculated |

| 5-HIAA | Experimental | Experimental | Calculated |

An increase in the extracellular levels of monoamine neurotransmitters and a decrease in their metabolites following administration of this compound would provide strong evidence of in vivo MAO inhibition.

Broader Biological Screening and Off-Target Profiling

While MAO inhibition is the most likely primary mechanism of action, a comprehensive understanding of the biological effects of this compound requires broader screening.

Recommended Assays:

-

Receptor Binding Panel: Screen the compound against a panel of common CNS receptors (e.g., dopamine, serotonin, adrenergic, opioid, and NMDA receptors) to identify any potential off-target activities. A study on a different morpholine derivative, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine, showed affinity for the NMDA receptor, highlighting the importance of broad profiling.[9]

-

CYP450 Inhibition Panel: Evaluate the potential of this compound to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.

-

In Vivo Behavioral Models: Depending on the in vitro profile, assess the compound in relevant animal models of depression, anxiety, or neurodegenerative diseases to establish its potential therapeutic utility.

Conclusion

Based on a thorough analysis of its constituent chemical moieties, this compound is strongly hypothesized to function as an irreversible inhibitor of monoamine oxidase. The cyclopropylamine group is the primary driver of this proposed mechanism, while the morpholine scaffold likely contributes to favorable pharmacokinetic properties for CNS penetration. The chirality at the C3 position is expected to influence its potency and selectivity. The provided experimental protocols offer a robust framework for the definitive elucidation of its mechanism of action and for exploring its full therapeutic potential. Further investigation into this and structurally related compounds could lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Docking studies on monoamine oxidase-B inhibitors: estimation of inhibition constants (K(i)) of a series of experimentally tested compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson’s disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs | MDPI [mdpi.com]

- 8. criver.com [criver.com]

- 9. sternekessler.com [sternekessler.com]

(S)-3-Cyclopropylmorpholine: A Privileged Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Date: January 5, 2026

Abstract

The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates.[1][2] When combined with a cyclopropyl group, a small, conformationally constrained carbocycle known to enhance potency and metabolic stability, the resulting (S)-3-Cyclopropylmorpholine scaffold emerges as a compelling starting point for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, focusing on its role as a key building block in the synthesis of bioactive molecules. We will explore its synthetic accessibility, delve into the structure-activity relationships of its derivatives, and present detailed experimental protocols and conceptual frameworks to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Combination of Morpholine and Cyclopropane

The pursuit of novel chemical entities with enhanced therapeutic profiles is a central theme in modern drug discovery. The strategic incorporation of specific structural motifs that favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets, is a cornerstone of this effort. The morpholine ring is frequently employed to improve aqueous solubility, introduce a hydrogen bond acceptor, and serve as a versatile synthetic handle.[3][4] Its saturated, non-planar nature can also provide a desirable three-dimensional geometry for optimal target engagement.

The cyclopropyl group, on the other hand, is a bioisostere for various functional groups and can introduce conformational rigidity, which can lead to increased binding affinity and selectivity for a target protein.[5] The unique electronic properties of the cyclopropyl ring can also influence the metabolic stability of adjacent functionalities. The fusion of these two privileged fragments in the form of this compound creates a chiral scaffold with significant potential for the development of a wide range of therapeutics.

This guide will illuminate the untapped potential of this compound, not as a standalone therapeutic, but as a foundational element for the construction of more complex and highly active pharmaceutical agents.

Therapeutic Landscape: Where Can this compound Make an Impact?

While direct pharmacological data on this compound is scarce in the public domain, the therapeutic applications of its more complex derivatives provide a clear roadmap of its potential. The structure-activity relationship (SAR) studies of various morpholine-containing compounds suggest that substitution at the 3-position can significantly influence biological activity.[3]

Oncology: Targeting Kinase Signaling Pathways

A significant body of research points to the utility of the morpholine moiety in the design of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The morpholine ring can form key hydrogen bonding interactions within the ATP-binding pocket of various kinases.

Derivatives of 3-substituted morpholines have shown potent inhibitory activity against the phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways, which are critical for cell growth, proliferation, and survival.[3][6] The introduction of a cyclopropyl group at the 3-position can provide a vector for further substitution to explore and optimize interactions within the kinase active site.

Below is a conceptual signaling pathway illustrating the potential role of a hypothetical this compound derivative as a PI3K/mTOR inhibitor.

Caption: PI3K/mTOR signaling pathway with potential inhibition points for a hypothetical this compound derivative.

Neurodegenerative Diseases: Modulating CNS Targets

Morpholine-based compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.[7] They can interact with key enzymes and receptors in the central nervous system (CNS), including cholinesterases, monoamine oxidases (MAO), and secretases.[6][7] The ability of the morpholine scaffold to improve blood-brain barrier permeability is a significant advantage in the development of CNS-active drugs.[2][8]

The this compound core could serve as a starting point for the design of novel CNS agents. The cyclopropyl group can be used to fine-tune the lipophilicity and conformation of the molecule to optimize its interaction with specific CNS targets.

Table 1: Illustrative Bioactivity of Morpholine Derivatives in CNS-related Targets

| Compound Class | Target | Bioactivity (IC50/Ki) | Therapeutic Area | Reference |

| Morpholine-based compounds | MAO-B | Ki = 0.020 µM | Neuroprotection | [2] |

| Aryl-morpholines | PI3K | Varies | CNS Tumors | [6] |

| Reboxetine Analogs | Norepinephrine Transporter (NET) | High Affinity | Depression | [9] |

| Morpholine-azaindoles | Cannabinoid Receptors | Varies | Pain, Mood Disorders | |

| Note: This table presents data for various morpholine derivatives to illustrate the potential of the scaffold and not for this compound itself. |

Synthesis of this compound: A Proposed Enantioselective Route

The enantioselective synthesis of chiral morpholines is a well-documented area of organic chemistry.[10][11] Based on established methodologies, we propose a plausible and efficient synthetic route to obtain this compound with high enantiopurity. The proposed synthesis starts from a readily available chiral starting material, (S)-cyclopropylglycinol, and proceeds through a key cyclization step.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: N-Alkylation of (S)-Cyclopropylglycinol

-

To a solution of (S)-cyclopropylglycinol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add potassium carbonate (2.0 eq) and 2-chloroethanol (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-((2-hydroxyethyl)amino)-1-cyclopropylethan-1-ol. This intermediate may be purified by column chromatography or used directly in the next step.

Causality: The use of a mild base like potassium carbonate is crucial to deprotonate the amino group of the starting material, facilitating the nucleophilic attack on 2-chloroethanol without causing significant side reactions. The choice of a polar aprotic solvent aids in the dissolution of the reactants and promotes the SN2 reaction.

Step 2: Intramolecular Cyclization

Method A: Mitsunobu Reaction

-

Dissolve the crude (S)-2-((2-hydroxyethyl)amino)-1-cyclopropylethan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add triphenylphosphine (1.5 eq) and cool the solution to 0 °C.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield this compound.

Causality: The Mitsunobu reaction is a reliable method for the dehydration and cyclization of amino alcohols. Triphenylphosphine and DIAD/DEAD activate the primary hydroxyl group, making it a good leaving group for the intramolecular nucleophilic attack by the secondary amine.

Method B: Sulfonylation and Cyclization

-

Dissolve the crude (S)-2-((2-hydroxyethyl)amino)-1-cyclopropylethan-1-ol (1.0 eq) in dichloromethane (DCM) and add triethylamine (2.0 eq).

-

Cool the solution to 0 °C and add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, then warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Add a strong base such as sodium hydride (1.5 eq) to the reaction mixture to effect the intramolecular cyclization.

-

Work up the reaction by adding water and extracting with DCM.

-

Purify the crude product by column chromatography to afford this compound.

Causality: The sulfonylation of the primary alcohol converts it into a good leaving group (mesylate or tosylate). The subsequent addition of a strong base deprotonates the secondary amine, which then undergoes an intramolecular SN2 reaction to form the morpholine ring.

Structure-Activity Relationship (SAR) Insights

The therapeutic potential of this compound lies in its ability to be further functionalized. The secondary amine of the morpholine ring provides a convenient handle for the introduction of various substituents, allowing for the exploration of a vast chemical space.

Caption: Key points for SAR exploration of the this compound scaffold.

-

N-Functionalization: The nitrogen atom of the morpholine ring is the most common site for modification. Acylation, alkylation, and arylation can introduce a wide variety of substituents that can interact with the target protein. The nature of the R-group will be critical in determining the biological activity and selectivity of the final compound.[12]

-

Cyclopropyl Group as a Rigid Scaffold: The cyclopropyl group at the 3-position provides a rigid anchor and a specific stereochemical orientation. This can be exploited to design molecules with a well-defined three-dimensional shape, which is often crucial for high-affinity binding to a biological target.

-

Chirality: The (S)-configuration at the 3-position is a key feature. It is well-established that different enantiomers of a chiral drug can have vastly different pharmacological activities and safety profiles. The use of the enantiopure this compound is therefore essential for developing selective and safe therapeutics.[13]

Future Perspectives and Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its synthesis from readily available chiral precursors is feasible, and its structure combines the advantageous properties of both the morpholine and cyclopropyl moieties. While direct evidence of its therapeutic efficacy is yet to be established, the extensive body of literature on its derivatives strongly suggests its potential in the development of novel drugs for a range of diseases, particularly in oncology and neurology.

This technical guide has provided a foundational understanding of the potential of this compound, from its therapeutic rationale and synthetic accessibility to key considerations for its derivatization. It is our hope that this document will serve as a valuable resource for researchers and drug development professionals, inspiring further investigation into this versatile and promising chemical entity. The systematic exploration of the chemical space around this scaffold is likely to yield the next generation of innovative and effective medicines.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. banglajol.info [banglajol.info]

- 11. researchgate.net [researchgate.net]

- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Cyclopropylmorpholine: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (S)-3-Cyclopropylmorpholine in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged structure," a testament to its frequent appearance in a multitude of approved drugs and clinical candidates.[1] Its inherent physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a desirable heterocyclic motif for optimizing the pharmacokinetic profiles of drug molecules.[2] Concurrently, the incorporation of a cyclopropyl group has become a widely adopted strategy to enhance the potency, metabolic stability, and oral bioavailability of therapeutic agents.[3] The unique structural and electronic properties of the cyclopropane ring, including its high s-character and rigid conformation, allow it to serve as a versatile bioisostere for various functional groups.

The confluence of these two pharmacologically significant moieties in the form of This compound presents a chiral building block of considerable strategic value. Its defined stereochemistry at the C-3 position offers the potential for stereospecific interactions with biological targets, a critical factor in enhancing drug efficacy and reducing off-target effects. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, key reactions, and applications as a cornerstone in the construction of complex, biologically active molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key physicochemical data for this compound.

| Property | Value |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | ~180-190 °C (estimated) |

| Density | ~1.0 g/mL (estimated) |

| Chirality | (S)-configuration at C-3 |

Spectroscopic Characterization:

-

¹H NMR: The spectrum would be characterized by distinct signals for the cyclopropyl protons, typically in the upfield region (δ 0.2-1.0 ppm). The morpholine ring protons would appear as complex multiplets in the region of δ 2.5-4.0 ppm. The proton at the C-3 chiral center would likely be a multiplet, with its chemical shift influenced by the neighboring cyclopropyl and nitrogen atoms.

-

¹³C NMR: The spectrum would show characteristic signals for the three carbons of the cyclopropyl ring at high field. The four carbons of the morpholine ring would resonate in the range of δ 45-75 ppm, with the C-3 carbon signal being of particular interest for confirming the substitution pattern.

Synthesis of this compound: A Strategic Approach

The enantioselective synthesis of 3-substituted morpholines is a topic of significant interest in organic chemistry. While a direct, published synthesis of this compound is not prominently available, a plausible and efficient synthetic strategy can be devised based on established methodologies for related structures. A highly effective approach involves a tandem hydroamination and asymmetric transfer hydrogenation of a suitable aminoalkyne precursor.[2]

Proposed Synthetic Pathway:

A proposed synthetic pathway to this compound.

Experimental Protocol: A Representative Enantioselective Synthesis

The following protocol is a generalized procedure based on the enantioselective synthesis of 3-substituted morpholines and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the Aminoalkyne Precursor

-

To a solution of cyclopropylacetylene in a suitable solvent (e.g., THF), add a strong base (e.g., n-BuLi) at low temperature (-78 °C) to generate the corresponding lithium acetylide.

-

React the acetylide with a protected aminoethanol derivative bearing a suitable leaving group (e.g., a tosylate or mesylate) on the hydroxyl function.

-

Deprotect the nitrogen to yield the N-(2-hydroxyethyl)cyclopropylpropargylamine.

Step 2: Tandem Intramolecular Hydroamination and Asymmetric Transfer Hydrogenation [2]

-

In a reaction vessel under an inert atmosphere, dissolve the aminoalkyne precursor in a suitable solvent (e.g., toluene).

-

Add the ruthenium catalyst, such as [RuCl₂(p-cymene)]₂, and a chiral ligand, for instance, (S,S)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

-

Add a hydrogen source, such as formic acid/triethylamine azeotrope.

-

Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis: A Versatile Chiral Building Block

The synthetic utility of this compound lies in its ability to be readily incorporated into larger, more complex molecules, particularly in the context of drug discovery and development. The secondary amine of the morpholine ring provides a convenient handle for a variety of chemical transformations.

Key Reactions of this compound:

-

N-Arylation/N-Alkylation: The nitrogen atom can be readily functionalized via reactions such as the Buchwald-Hartwig amination or standard nucleophilic substitution reactions to introduce aryl, heteroaryl, or alkyl substituents.

-

Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters provides access to a wide range of amide derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent leads to the formation of N-substituted derivatives.

Workflow for the Utilization of this compound:

Key synthetic transformations involving this compound.

Case Study: Incorporation into a Hypothetical Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of targeted therapeutics in oncology and immunology. The morpholine moiety is frequently found in kinase inhibitors, where it often serves to improve solubility and engage in hydrogen bonding interactions within the kinase active site. The (S)-3-cyclopropyl substituent can provide additional van der Waals interactions and occupy a specific hydrophobic pocket, thereby enhancing potency and selectivity.

A representative synthetic route to a hypothetical kinase inhibitor could involve the N-arylation of this compound with a functionalized heteroaromatic core, followed by further synthetic elaborations.

Conclusion and Future Outlook

This compound is a valuable and versatile chiral building block that combines the advantageous properties of both the morpholine and cyclopropane motifs. Its enantiopure nature allows for the synthesis of stereochemically defined molecules, which is of paramount importance in modern drug design. While the direct synthesis of this specific building block may require further optimization, the established methodologies for the enantioselective synthesis of 3-substituted morpholines provide a clear and viable path forward. The continued exploration of the synthetic applications of this compound is expected to lead to the discovery of novel and improved therapeutic agents across a range of disease areas.

References

Spectroscopic Profile of (S)-3-Cyclopropylmorpholine: A Predictive and Methodological Guide

Disclaimer

Introduction: The Structural and Pharmaceutical Context of (S)-3-Cyclopropylmorpholine

Morpholine and its derivatives are cornerstones in medicinal chemistry, valued for their favorable physicochemical properties such as improved solubility and metabolic stability. The morpholine scaffold is a privileged structure found in numerous approved drugs. The introduction of a cyclopropyl group at the 3-position, as in this compound, imparts a degree of conformational rigidity and introduces a lipophilic, metabolically robust moiety. This unique combination of a polar heterocyclic core and a strained, non-polar ring system makes this compound an intriguing building block for novel therapeutic agents.

This guide offers a comprehensive, predictive analysis of the key spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that would be expected for this compound. Furthermore, it provides detailed, field-proven experimental protocols for the acquisition of such data, designed to ensure reproducibility and scientific rigor for researchers undertaking the synthesis and characterization of this and related molecules.

Molecular Structure and Predicted Spectroscopic Landscape

The spectroscopic characteristics of this compound are dictated by its two primary structural components: the morpholine ring and the cyclopropyl substituent. The morpholine ring typically adopts a chair conformation, while the strained three-membered cyclopropyl ring exhibits unique electronic properties that influence its spectral behavior.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound are detailed below. These predictions are based on established chemical shift ranges for morpholine and cyclopropane derivatives.[1][2][3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the chirality at the C3 position, which renders the geminal protons on C2 and C5 diastereotopic.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Key Insights |

| N-H | 1.5 - 3.0 | Broad Singlet | The chemical shift is highly dependent on solvent and concentration. The broadness is due to quadrupole broadening and potential hydrogen exchange. |

| C2-H & C6-H (O-CH₂) | 3.6 - 3.9 | Multiplets | These protons are deshielded by the adjacent electronegative oxygen atom. The C2 protons will likely appear as two distinct multiplets due to diastereotopicity. |

| C3-H | 2.8 - 3.2 | Multiplet | This proton is a methine proton adjacent to the nitrogen and the cyclopropyl group. |

| C5-H (N-CH₂) | 2.4 - 2.8 | Multiplets | These protons are adjacent to the nitrogen. They will likely appear as two distinct multiplets due to diastereotopicity. |

| C7-H (Cyclopropyl Methine) | 0.8 - 1.2 | Multiplet | The methine proton of the cyclopropyl group. |

| C8-H & C9-H (Cyclopropyl Methylene) | 0.1 - 0.6 | Multiplets | Cyclopropyl methylene protons are highly shielded due to the ring current effect and appear at a characteristically high field.[4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Key Insights |

| C2 & C6 (O-CH₂) | 67 - 72 | These carbons are deshielded by the adjacent oxygen atom.[1] |

| C3 | 55 - 60 | This is the chiral carbon, substituted with the cyclopropyl group. |

| C5 (N-CH₂) | 45 - 50 | This carbon is adjacent to the nitrogen atom.[1] |

| C7 (Cyclopropyl Methine) | 10 - 15 | The methine carbon of the cyclopropyl group appears at a relatively high field. |

| C8 & C9 (Cyclopropyl Methylene) | 3 - 8 | The methylene carbons of the cyclopropyl group are highly shielded. |

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will reveal the presence of key functional groups within the molecule. The predicted absorption frequencies are based on characteristic values for secondary amines, ethers, and cyclopropyl alkanes.[5][6][7]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3500 | Medium, Sharp | Secondary Amine |

| C-H Stretch (Cyclopropyl) | 3080 - 3040 | Medium | Cyclopropyl C-H |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Morpholine C-H |

| C-O-C Stretch | 1070 - 1150 | Strong | Ether |

| C-N Stretch | 1020 - 1250 | Medium | Amine |

| N-H Bend | 1590 - 1650 | Medium | Secondary Amine |

Mass Spectrometry (MS): Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct fragmentation pattern that can be used to confirm the molecular weight and aspects of the structure of this compound.

Predicted Molecular Ion:

-

[M]⁺• : m/z = 127.10

Predicted Fragmentation Pathway: The primary fragmentation pathways are anticipated to be alpha-cleavage adjacent to the nitrogen and oxygen atoms of the morpholine ring, as well as fragmentation involving the cyclopropyl ring.[8][9]

Caption: Predicted major fragmentation pathways for this compound.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

| 127 | [C₇H₁₃NO]⁺• | - |

| 112 | [C₆H₁₀NO]⁺ | •CH₃ |

| 86 | [C₄H₈NO]⁺ | •C₃H₅ (cyclopropyl) |

| 84 | [C₅H₁₀N]⁺ | •C₂H₃O |

| 56 | [C₃H₆N]⁺ | •C₄H₇O |

Experimental Protocols for Spectroscopic Characterization

The following protocols are provided as a guide for researchers who synthesize this compound and wish to acquire high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR analysis.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis (20-50 mg for ¹³C NMR) and dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal. For a solid, press a small amount firmly onto the crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 35-300) to detect the molecular ion and expected fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion: A Predictive Framework for a Novel Morpholine Derivative

This technical guide provides a detailed, predictive spectroscopic profile of this compound, a molecule of significant interest in medicinal chemistry. While experimental data is not yet publicly available, the theoretical analysis of its NMR, IR, and MS spectra presented herein offers a solid foundation for its future synthesis and characterization. The provided experimental protocols are designed to ensure the acquisition of high-quality, reproducible data. This document serves as a valuable resource for researchers and drug development professionals, enabling them to anticipate the spectroscopic properties of this novel compound and to rigorously confirm its identity upon synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 8. researchgate.net [researchgate.net]

- 9. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility and stability of (S)-3-Cyclopropylmorpholine in different solvents

An In-depth Technical Guide to the Solubility and Stability of (S)-3-Cyclopropylmorpholine

Executive Summary

This compound represents a novel chemical entity with potential applications in medicinal chemistry. As with any new active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful drug development. This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the solid-state and solution-state stability of this compound. While specific experimental data for this compound is not yet publicly available, this document outlines the theoretical considerations and provides detailed, field-proven protocols for researchers to generate this critical data in-house. The methodologies described herein are grounded in established principles of pharmaceutical science and align with international regulatory expectations, such as the ICH guidelines. By following this guide, researchers and drug development professionals can systematically evaluate this compound, enabling informed decisions in lead optimization, pre-formulation, and formulation development.

Introduction to this compound: A Medicinal Chemistry Perspective

The morpholine ring is a privileged scaffold in drug discovery, present in numerous approved drugs. Its favorable properties, including metabolic stability and aqueous solubility, make it an attractive structural component. The introduction of a cyclopropyl group at the 3-position of the morpholine ring in this compound introduces a degree of conformational rigidity and lipophilicity that may be advantageous for binding to biological targets. However, these structural modifications also necessitate a detailed investigation of the compound's fundamental physicochemical properties.

Solubility and stability are not merely academic exercises; they are critical determinants of a drug candidate's success. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, the early and accurate characterization of these parameters is a cornerstone of a data-driven drug development program. This guide provides the "how-to" for such a characterization.

Predicted Physicochemical Properties of this compound

In the absence of experimental data, computational tools can provide valuable initial estimates of a compound's properties.

-

pKa: The morpholine nitrogen is basic. The pKa of morpholine itself is approximately 8.5. The presence of the cyclopropyl group is not expected to dramatically alter this value. An estimated pKa in the range of 8.0-9.0 suggests that this compound will be predominantly in its protonated, cationic form at physiological pH (e.g., in the stomach) and will transition to the neutral, free base form in the intestines. This pH-dependent ionization will have a significant impact on its solubility.

-

Lipophilicity (logP): The cyclopropyl group will increase the lipophilicity compared to unsubstituted morpholine. The calculated logP (cLogP) is likely to be in the range of 1.0-2.0, suggesting a moderate lipophilicity that is often a good starting point for oral drug candidates.

These predicted properties underscore the importance of experimental verification. The following sections provide detailed protocols for determining the actual solubility and stability profiles.

Part I: Solubility Profiling - A Practical Approach

Solubility is a critical factor influencing drug absorption and formulation. It is essential to determine both the thermodynamic and kinetic solubility of this compound in various relevant media.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for comprehensive solubility profiling.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility of the compound and is considered the "gold standard".

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 4.5

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

HPLC-grade acetonitrile and water

-

Calibrated analytical balance and pH meter

-

Orbital shaker in a temperature-controlled incubator (25°C or 37°C)

-

0.22 µm syringe filters (low protein binding, e.g., PVDF)

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of solid this compound to several vials (e.g., 2-5 mg into a 2 mL vial). The key is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a known volume (e.g., 1 mL) of the desired aqueous buffer (pH 1.2, 4.5, 7.4).

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand for a short period to let the solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibration curve range of the HPLC method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve of known concentrations.

Data Presentation:

| Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| SGF | 1.2 | 25 | Experimental Value | Experimental Value |

| Citrate Buffer | 4.5 | 25 | Experimental Value | Experimental Value |

| PBS | 7.4 | 25 | Experimental Value | Experimental Value |

Part II: Stability Assessment - A Comprehensive Protocol

Stability testing is crucial for identifying degradation pathways and establishing a shelf-life for the API. Forced degradation studies are a key component of this assessment.

Protocol 2: Forced Degradation (Stress Testing)

This study exposes this compound to harsh conditions to accelerate its degradation, as recommended by the ICH Q1A(R2) guideline.

Materials:

-

This compound

-

1 M HCl, 1 M NaOH

-

30% Hydrogen Peroxide (H₂O₂)

-

HPLC-grade water and acetonitrile

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Acid Hydrolysis: Mix the stock solution with 1 M HCl to a final HCl concentration of 0.1 M. Store at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 1 M NaOH to a final NaOH concentration of 0.1 M. Store at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with 30% H₂O₂ to a final H₂O₂ concentration of 3%. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Also, store a solution of the API at 60°C for 48 hours.

-

Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Controls: For each condition, prepare a control sample stored at 4°C in the dark.

-

Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize if necessary (for acid and base samples), and analyze by a stability-indicating HPLC-UV method. The method must be able to separate the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Logical Flow for Stability Investigation

The following diagram illustrates the decision-making process for a stability study.

Caption: Decision tree for forced degradation studies.

Data Presentation:

| Stress Condition | Time (h) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants |

| 0.1 M HCl, 60°C | 24 | 100.0 | Experimental Value | Calculated Value | Experimental Value |

| 0.1 M NaOH, 60°C | 24 | 100.0 | Experimental Value | Calculated Value | Experimental Value |

| 3% H₂O₂, RT | 24 | 100.0 | Experimental Value | Calculated Value | Experimental Value |

| Thermal (Solid), 80°C | 48 | 100.0 | Experimental Value | Calculated Value | Experimental Value |

| Photolytic | - | 100.0 | Experimental Value | Calculated Value | Experimental Value |

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these protocols will yield a comprehensive physicochemical profile of the molecule. This data is indispensable for guiding subsequent drug development activities, including:

-

Formulation Development: Selecting appropriate excipients and dosage forms to ensure adequate drug delivery.

-

Analytical Method Development: Establishing a robust, stability-indicating method for quality control.

-

Regulatory Submissions: Providing essential data for Investigational New Drug (IND) applications.

The insights gained from these studies will ultimately de-risk the development path for this compound and accelerate its journey from a promising chemical entity to a potential therapeutic agent.

Chiral purity and enantiomeric separation of 3-Cyclopropylmorpholine

An In-Depth Technical Guide to the Chiral Purity and Enantiomeric Separation of 3-Cyclopropylmorpholine

Abstract

The stereochemical configuration of pharmaceutically active compounds is a critical determinant of their efficacy, safety, and pharmacokinetic profiles. For novel heterocyclic scaffolds such as 3-Cyclopropylmorpholine, the ability to resolve and quantify enantiomers is paramount during drug discovery and development. This technical guide provides a comprehensive framework for the determination of chiral purity and the enantiomeric separation of 3-Cyclopropylmorpholine. We will explore the foundational principles of chiral chromatography, delve into a systematic approach for method development, and present a detailed, field-proven protocol using Supercritical Fluid Chromatography (SFC), a technique increasingly favored for its speed and efficiency in chiral separations.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related chiral amines.

Introduction: The Imperative of Chirality in Drug Development

Chirality, the property of a molecule to exist as non-superimposable mirror images (enantiomers), is a fundamental concept in pharmaceutical sciences.[3] Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological properties due to the stereospecific nature of biological receptors and enzymes.[3] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Regulatory agencies worldwide, therefore, mandate the characterization of individual stereoisomers in new chemical entities.

3-Cyclopropylmorpholine, a saturated heterocyclic amine, possesses a chiral center at the C3 position. The presence of the rigid cyclopropyl group can significantly influence its binding to biological targets. Consequently, the development of a stereoselective synthesis or an efficient method for enantiomeric resolution is a critical step in its progression as a potential drug candidate.[4][5] This guide focuses on the latter, providing the analytical foundation for assessing the success of such synthetic efforts and for the quality control of the final active pharmaceutical ingredient (API).

Foundational Strategies for Chiral Amine Separation

The enantiomeric separation of chiral amines, particularly small cyclic amines like 3-Cyclopropylmorpholine, presents unique challenges due to their basicity and potential for strong interactions with the stationary phase. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for this purpose.[3]

-

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry.[1][2] It utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol, ethanol). The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[6] For basic amines, SFC often provides superior peak shapes and resolution.

-

Chiral Stationary Phases (CSPs): The heart of any chiral separation is the CSP. Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, are exceptionally versatile and effective for a broad range of chiral compounds, including amines.[3][7] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that enable chiral recognition. Immobilized polysaccharide CSPs are particularly advantageous as they allow for a wider range of solvents, enhancing method development flexibility.[8]

Systematic Method Development for 3-Cyclopropylmorpholine

In the absence of a pre-existing method, a systematic screening approach is the most efficient path to a successful chiral separation. The following workflow is designed to logically progress from initial screening to a fully optimized method.

Caption: A systematic workflow for chiral method development.

Rationale for Experimental Choices

-

CSP Selection: A primary screening on four to six polysaccharide-based CSPs (e.g., Daicel CHIRALPAK® IA, IB, IC, ID, IE, IF) is recommended. This diverse set of selectors provides a high probability of achieving at least partial separation for a novel compound.[8] The differing substitution patterns on the polysaccharide backbone create unique chiral environments.

-

Co-solvent Selection: Methanol is an excellent starting co-solvent in SFC due to its polarity and ability to disrupt non-specific interactions. Screening other alcohols like ethanol and isopropanol is also crucial, as the choice of co-solvent can dramatically alter selectivity.

-

Additive Selection: For basic amines like 3-Cyclopropylmorpholine, the addition of a basic modifier to the mobile phase is often essential to achieve good peak shape and prevent tailing.[1] Common choices include diethylamine (DEA), triethylamine (TEA), or isopropylamine. The additive competes with the analyte for active sites on the stationary phase, improving chromatographic performance. An initial screening concentration of 0.1% to 0.5% is typical.

Experimental Protocol: Chiral SFC Method for 3-Cyclopropylmorpholine

This section provides a detailed, step-by-step protocol for the chiral separation of 3-Cyclopropylmorpholine based on the principles outlined above. This protocol represents a robust starting point for method development.

Materials and Reagents

-